N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide
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Overview
Description
N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide is a complex organic compound featuring a cyclopropyl group, a furan ring, and a dihydrobenzo[dioxin] moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclopropyl-furan intermediate: This involves the reaction of a cyclopropyl halide with a furan derivative under basic conditions.
Hydroxylation: Introduction of the hydroxyl group at the 2-position of the furan ring, often achieved through oxidation reactions.
Coupling with dihydrobenzo[dioxin]: The final step involves coupling the hydroxylated intermediate with a dihydrobenzo[dioxin] derivative using oxalyl chloride as a coupling agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and dihydrobenzo[dioxin] rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted furans, dihydrofurans, and oxygenated derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating gene expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Furan derivatives: Compounds containing the furan ring, such as furan-2-carboxylic acid and 2-furylmethanol.
Cyclopropyl compounds: Compounds with a cyclopropyl group, such as cyclopropylamine and cyclopropylcarbinol.
Dihydrobenzo[dioxin] derivatives: Compounds containing the dihydrobenzo[dioxin] moiety, such as 2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid.
Uniqueness
N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide is unique due to its combination of structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6/c22-17(20-11-19(24,12-3-4-12)16-2-1-7-27-16)18(23)21-13-5-6-14-15(10-13)26-9-8-25-14/h1-2,5-7,10,12,24H,3-4,8-9,11H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIWCGHVBSJEHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)(C4=CC=CO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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